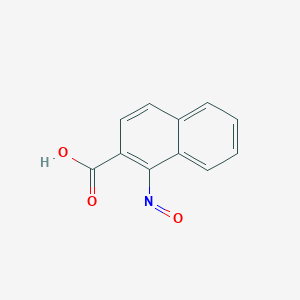
1-Nitrosonaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrosonaphthalene-2-carboxylic acid is an organic compound that belongs to the class of nitroso compounds and carboxylic acids. It is characterized by the presence of a nitroso group (-NO) attached to the naphthalene ring and a carboxylic acid group (-COOH) at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitrosonaphthalene-2-carboxylic acid can be synthesized through various methods. One common approach involves the nitration of naphthalene followed by oxidation and subsequent carboxylation. The nitration process typically uses nitric acid and sulfuric acid as reagents . The resulting nitronaphthalene is then oxidized to introduce the nitroso group, and carboxylation is achieved through reactions involving Grignard reagents or hydrolysis of nitriles .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. For instance, the use of solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) has been shown to be effective in promoting the nitration and subsequent reactions under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitrosonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-Nitrosonaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-nitrosonaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-Nitronaphthalene: Similar structure but lacks the carboxylic acid group.
2-Nitrosonaphthalene: Similar structure but with the nitroso group at a different position.
Naphthalene-2-carboxylic acid: Lacks the nitroso group.
Eigenschaften
CAS-Nummer |
116778-99-5 |
|---|---|
Molekularformel |
C11H7NO3 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
1-nitrosonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12-15/h1-6H,(H,13,14) |
InChI-Schlüssel |
SRFGQFONCUHDTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


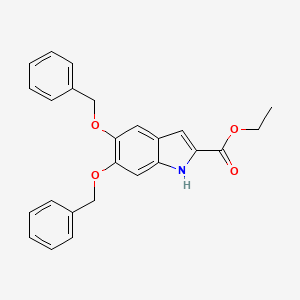
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
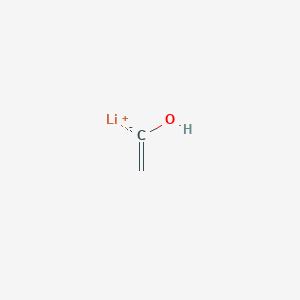
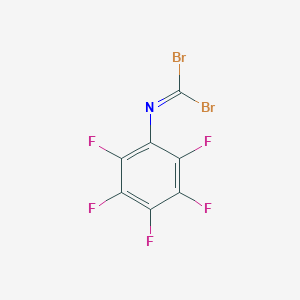
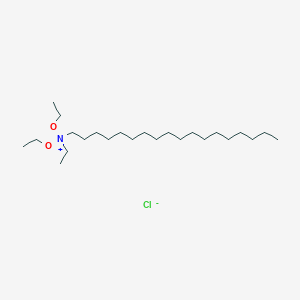
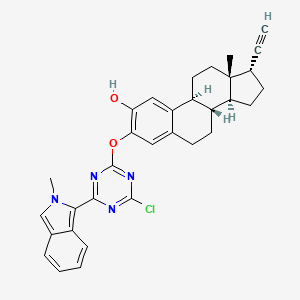
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)
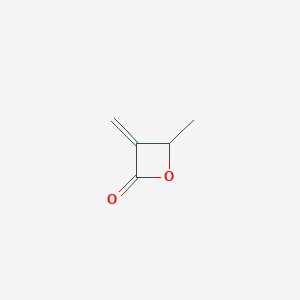
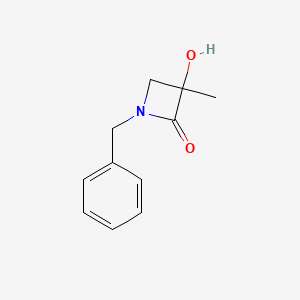
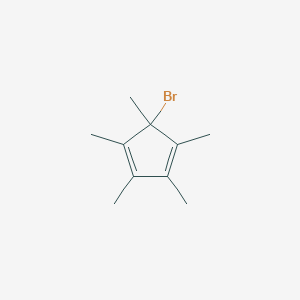
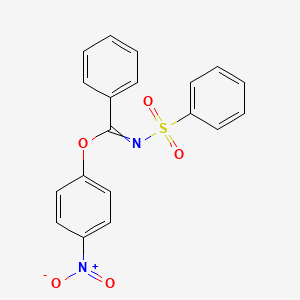
![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
